Sulfobutyl ether beta-cyclodextrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

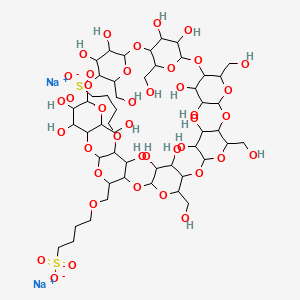

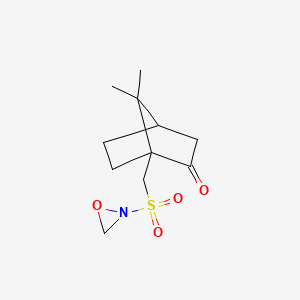

Sulfobutyl ether beta-cyclodextrin is a chemically modified beta-cyclodextrin, which is a cyclic oligosaccharide. This compound is designed to enhance the solubility and stability of various drugs and other small molecules. It is a polyanionic derivative, meaning it carries multiple negative charges, which contribute to its ability to form inclusion complexes with hydrophobic molecules, thereby improving their aqueous solubility and bioavailability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulfobutyl ether beta-cyclodextrin is synthesized by reacting beta-cyclodextrin with 1,4-butane sultone in an alkaline solution. The reaction typically involves the following steps :

Synthesis Reaction: Beta-cyclodextrin is dissolved in an aqueous sodium hydroxide solution. 1,4-butane sultone is then added dropwise to the solution while maintaining the temperature between 60°C and 75°C. The reaction mixture is stirred, and the pH is controlled to remain above 9 using sodium hydroxide.

Purification: The reaction mixture is dialyzed to remove impurities, followed by treatment with activated carbon to eliminate any remaining contaminants. The purified solution is then concentrated and freeze-dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Sulfobutyl ether beta-cyclodextrin primarily undergoes substitution reactions due to the presence of multiple hydroxyl groups on the beta-cyclodextrin molecule. These hydroxyl groups can be substituted with sulfobutyl ether groups during the synthesis process .

Common Reagents and Conditions

Reagents: Beta-cyclodextrin, 1,4-butane sultone, sodium hydroxide.

Conditions: Alkaline medium, controlled temperature (60°C to 75°C), and pH above 9.

Major Products

The major product of the reaction is this compound, which is characterized by the degree of substitution, indicating the average number of sulfobutyl ether groups attached to each beta-cyclodextrin molecule .

Aplicaciones Científicas De Investigación

Sulfobutyl ether beta-cyclodextrin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Used as a solubilizing agent to enhance the solubility of poorly water-soluble compounds.

Biology: Employed in the formulation of drug delivery systems to improve the bioavailability and stability of therapeutic agents.

Medicine: Utilized in the development of pharmaceutical formulations, including injectable drugs, to enhance their solubility and reduce irritation.

Industry: Applied in the production of various consumer products, such as cosmetics and food additives, to improve the solubility and stability of active ingredients.

Mecanismo De Acción

Sulfobutyl ether beta-cyclodextrin exerts its effects by forming inclusion complexes with hydrophobic molecules. The hydrophobic cavity of the beta-cyclodextrin molecule encapsulates the hydrophobic part of the guest molecule, while the hydrophilic exterior interacts with the aqueous environment. This encapsulation enhances the solubility and stability of the guest molecule . The compound also interacts with molecular targets and pathways involved in drug absorption and bioavailability, such as modulating membrane microenvironments and interfering with efflux transporters .

Comparación Con Compuestos Similares

Sulfobutyl ether beta-cyclodextrin is compared with other cyclodextrin derivatives, such as hydroxypropyl-beta-cyclodextrin and methyl-beta-cyclodextrin :

Hydroxypropyl-beta-cyclodextrin: Similar in enhancing solubility but differs in the type of substituent groups, which affects its solubilizing efficiency and safety profile.

Methyl-beta-cyclodextrin: Also improves solubility but has different physicochemical properties and applications.

Sulfopropyl-beta-cyclodextrin: Another sulfoalkyl ether derivative with different chain lengths, affecting its solubilizing capacity and inclusion complex formation.

This compound is unique due to its specific sulfobutyl ether groups, which provide a balance between hydrophilicity and hydrophobicity, making it highly effective in enhancing the solubility and stability of various compounds .

Propiedades

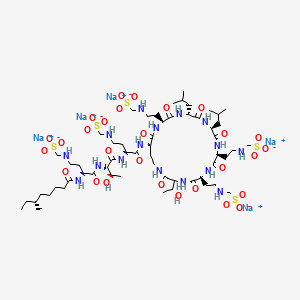

Fórmula molecular |

C50H84Na2O41S2 |

|---|---|

Peso molecular |

1451.3 g/mol |

Nombre IUPAC |

disodium;4-[[36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfonatobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonate |

InChI |

InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2 |

Clave InChI |

RGQYVQYXCZODQW-UHFFFAOYSA-L |

SMILES canónico |

C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)